2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate
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Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes both fluorophenyl and phenylbutanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-fluorophenyl)sulfanyl]-4-oxo-4-phenylbutanoate
- 4-phenyl-4-oxo-butanoic acid derivatives
- 2-oxo-2-(2-thienyl)ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-phenylbutanoate is unique due to its specific combination of fluorophenyl and phenylbutanoate groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H15FO4 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C18H15FO4/c19-15-8-6-14(7-9-15)17(21)12-23-18(22)11-10-16(20)13-4-2-1-3-5-13/h1-9H,10-12H2 |
InChI Key |
NRMWPGFBKBKTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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